2-Propenoic acid, 3-(1H-pyrrol-3-yl)-
Overview
Description
“2-Propenoic acid, 3-(1H-pyrrol-3-yl)-”, also known as pyrrole-3-acrylic acid, is an organic compound . It has a molecular formula of C7H7NO2 and a molecular weight of 137.14 g/mol .
Molecular Structure Analysis
The molecular structure of “2-Propenoic acid, 3-(1H-pyrrol-3-yl)-” consists of a pyrrole ring attached to a propenoic acid group .Physical And Chemical Properties Analysis
“2-Propenoic acid, 3-(1H-pyrrol-3-yl)-” has a melting point of 179-180 °C and a predicted boiling point of 349.6±17.0 °C. The predicted density is 1.326±0.06 g/cm3, and the predicted pKa is 4.59±0.10 .Scientific Research Applications
Chemical Synthesis
“2-Propenoic acid, 3-(1H-pyrrol-3-yl)-” is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . It’s a key component in the synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives . The method involves hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .
Antimicrobial Activity
“2-Propenoic acid, 3-(1H-pyrrol-3-yl)-” and its derivatives have demonstrated good antimicrobial activity. For instance, at a concentration of 64 µg/mL, these compounds inhibit the growth of yeast-like fungi Candida albicans . They also suppress Escherichia coli and Staphylococcus aureus .
Safety and Hazards
properties
IUPAC Name |
3-(1H-pyrrol-3-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7(10)2-1-6-3-4-8-5-6/h1-5,8H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDACOBAFWPGBOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342963 | |
Record name | 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 3-(1H-pyrrol-3-yl)- | |
CAS RN |
856597-79-0 | |
Record name | 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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